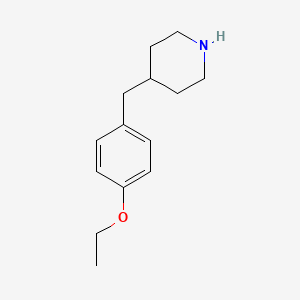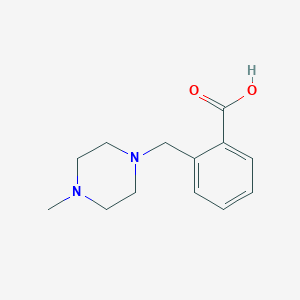
4-(4-Ethoxybenzyl)piperidine
Übersicht
Beschreibung
4-(4-Ethoxybenzyl)piperidine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Allosteric Modulation of Serotonin Transporter
Research by Boos et al. (2006) explored a series of substituted benzyl piperidines, including compounds structurally related to 4-(4-Ethoxybenzyl)piperidine. These compounds showed varying affinities for dopamine, serotonin, and norepinephrine transporters. Notably, one analogue acted as an allosteric modulator of the human serotonin transporter (hSERT), indicating potential applications in the study of serotonin-related pharmacology (Boos et al., 2006).
2. Antioxidants in Polypropylene Copolymers
Desai et al. (2004) synthesized and tested the performance of various hindered-phenol-containing amine moieties, including a compound similar to this compound, in polypropylene copolymer (PPCP). These compounds, with phenolic and amino groups, showed significant influence on the thermal stability of PPCP, suggesting applications in material science and polymer chemistry (Desai et al., 2004).
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Ethoxybenzyl)piperidine are the chemokine receptor CCR5 and cholinesterase receptors . These receptors play a significant role in various biological processes. For instance, CCR5 is an essential co-receptor in the process of HIV-1 entry , while cholinesterase receptors are involved in the regulation of neurotransmission .
Mode of Action
This compound interacts with its targets in a specific manner. It acts as a monoamine releasing agent with a selectivity for releasing dopamine versus serotonin . It is most efficacious as a releaser of norepinephrine . In the case of cholinesterase receptors, the benzyl-piperidine group provides good binding to the catalytic site, interacting with specific amino acids .
Biochemical Pathways
The compound affects several crucial signaling pathways. In the context of cancer, pathways such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB, etc., are regulated by this compound . These pathways are essential for the establishment of cancers and their regulation can lead to inhibition of cell migration and cell cycle arrest .
Pharmacokinetics
It is known that the compound has a fast onset of action and a short duration .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been observed to have potential therapeutic properties against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer . It also shows significant inhibitory bioactivity in HepG2 cells .
Biochemische Analyse
Biochemical Properties
4-(4-Ethoxybenzyl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 monooxygenase, which is involved in its metabolism . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, leading to either inhibition or activation of their biochemical functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the Akt/mTOR signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their activity. For instance, its interaction with cytochrome P450 monooxygenase involves the formation of a complex that facilitates the hydroxylation of the compound . This interaction is crucial for its metabolic processing and subsequent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are key factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential impacts on cellular health and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects. For instance, studies have shown that high doses of this compound can cause liver toxicity and other adverse effects in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 monooxygenase, which plays a crucial role in its metabolism . The compound undergoes hydroxylation and other metabolic processes that facilitate its breakdown and elimination from the body. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its intended site of action . The subcellular localization of this compound is crucial for its biochemical activity and overall cellular effects.
Eigenschaften
IUPAC Name |
4-[(4-ethoxyphenyl)methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-16-14-5-3-12(4-6-14)11-13-7-9-15-10-8-13/h3-6,13,15H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTAIYQSYOVJZHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406505 | |
| Record name | 4-(4-ethoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893754-76-2 | |
| Record name | 4-(4-ethoxybenzyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20406505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-[(4-Fluorophenyl)sulfonyl]propanenitrile](/img/structure/B1309453.png)




![7-Iodo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1309478.png)

